![molecular formula C30H30N2O3S B4069770 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide](/img/structure/B4069770.png)
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide
Overview
Description
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide is a synthetic compound that belongs to the class of benzamides. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide has a wide range of scientific research applications. It is commonly used as a tool compound to study the mechanism of action of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide involves the inhibition of certain enzymes and kinases. It has been shown to bind to the active site of these proteins and prevent their activity. This leads to changes in gene expression and signal transduction pathways, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide are dependent on the specific protein or enzyme that it inhibits. Inhibition of histone deacetylases can lead to changes in gene expression, while inhibition of kinases can lead to changes in signal transduction pathways. These changes can have downstream effects on cellular processes, such as cell division, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study the effects of inhibiting specific targets without affecting other cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are many future directions for the study of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide. One area of research is the development of more specific inhibitors for certain proteins and enzymes. This would allow researchers to study the effects of inhibiting specific targets with greater precision. Another area of research is the development of new applications for the compound, such as in the treatment of certain diseases. Finally, the study of the compound's off-target effects and potential toxicity is an important area of research that should be further explored.
properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3S/c1-21-14-16-26(17-15-21)36(34,35)32(20-25-10-6-5-7-11-25)28-13-9-8-12-27(28)30(33)31-29-23(3)18-22(2)19-24(29)4/h5-19H,20H2,1-4H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOHDMATIUNHNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=C(C=C4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2,4,6-trimethylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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